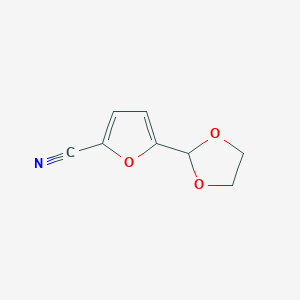
2-Fluoro-N-methylpyridin-4-amine
Descripción general
Descripción
2-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it a valuable building block in various fields of research.
Métodos De Preparación
The synthesis of 2-Fluoro-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a difluoropyridine with methylamine. Another method includes the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . These methods provide moderate to good yields of the desired product.
Análisis De Reacciones Químicas
2-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction: The compound exhibits stability towards oxidation by the cytochrome P450 enzyme CYP2E1.
Aplicaciones Científicas De Investigación
2-Fluoro-N-methylpyridin-4-amine has several scientific research applications:
Derivatization Reagent: It is used as a derivatization reagent to analyze catecholamines and amino acids by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Synthesis of Novel Pyridine Derivatives: The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions.
Building Block for Synthesis: It serves as a building block for the synthesis of novel drugs, agrochemicals, and functional materials such as fluorescent dyes, catalysts, and polymers.
Potassium Channel Blocker:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-methylpyridin-4-amine involves its interaction with potassium channels. As a potassium channel blocker, the compound binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine, which is used clinically to improve walking in people with multiple sclerosis .
Comparación Con Compuestos Similares
2-Fluoro-N-methylpyridin-4-amine can be compared with other fluorinated pyridine derivatives such as:
3-Fluoro-4-aminopyridine: Exhibits comparable basicity, greater lipophilicity, higher permeability to an artificial brain membrane, and more stability towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1.
3-Fluoro-5-methylpyridin-4-amine: A novel potassium channel blocker with potential application in PET imaging.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific research applications.
Propiedades
IUPAC Name |
2-fluoro-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHPAPTFFRFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)



![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)




